molecular formula C12H28N2S2 B137482 1-(2-Aminohexyldisulfanyl)hexan-2-amine CAS No. 141364-75-2

1-(2-Aminohexyldisulfanyl)hexan-2-amine

Cat. No. B137482
M. Wt: 264.5 g/mol
InChI Key: RZBYAJLLZSNUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminohexyldisulfanyl)hexan-2-amine, commonly known as SPDP, is a bifunctional cross-linking reagent that is widely used in biochemical research. It is a water-soluble compound that contains two reactive groups, a primary amine and a pyridyldithiol, which can be used to link proteins, peptides, and other biomolecules. SPDP is a versatile reagent that has been used in a variety of applications, including protein-protein cross-linking, antibody labeling, and drug delivery.

Mechanism Of Action

The mechanism of action of SPDP is based on the reactivity of its two functional groups, the primary amine and the pyridyldithiol. The primary amine can react with carboxylic acids and other activated functional groups, while the pyridyldithiol can react with sulfhydryl groups. By using SPDP to cross-link proteins or other biomolecules, researchers can study the structure and function of these molecules in greater detail.

Biochemical And Physiological Effects

SPDP itself does not have any significant biochemical or physiological effects, as it is a synthetic compound that is not found naturally in the body. However, the cross-linking of proteins and other biomolecules using SPDP can have a variety of effects on cellular processes. For example, cross-linking can alter protein-protein interactions, affect enzyme activity, and modify cellular signaling pathways.

Advantages And Limitations For Lab Experiments

The advantages of using SPDP in lab experiments include its versatility, ease of use, and ability to cross-link a wide variety of biomolecules. Additionally, SPDP is water-soluble, which makes it easy to work with in aqueous solutions. However, there are also some limitations to using SPDP. For example, it can be difficult to control the degree of cross-linking, which can affect the results of experiments. Additionally, SPDP can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving SPDP. One area of interest is the development of new cross-linking reagents that are more specific or more efficient than SPDP. Additionally, researchers are exploring new applications for SPDP, such as the development of targeted drug delivery systems. Finally, there is ongoing research into the biochemical and physiological effects of cross-linking using SPDP, which could lead to new insights into cellular processes and disease mechanisms.

Synthesis Methods

SPDP can be synthesized by reacting 2-mercaptoethanol with 2,2'-dipyridyl disulfide in the presence of triethylamine. The resulting pyridyldithiol intermediate is then reacted with 1,6-diaminohexane to form SPDP. The synthesis of SPDP is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

SPDP has been widely used in scientific research as a cross-linking reagent. It can be used to link proteins and other biomolecules together, allowing researchers to study protein-protein interactions and other biochemical processes. SPDP has also been used in antibody labeling, where it can be used to attach fluorescent or radioactive tags to antibodies for imaging or detection purposes. Additionally, SPDP has been used in drug delivery, where it can be used to link drugs to targeting molecules for more efficient drug delivery.

properties

CAS RN

141364-75-2

Product Name

1-(2-Aminohexyldisulfanyl)hexan-2-amine

Molecular Formula

C12H28N2S2

Molecular Weight

264.5 g/mol

IUPAC Name

(2S)-1-[[(2S)-2-aminohexyl]disulfanyl]hexan-2-amine

InChI

InChI=1S/C12H28N2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/t11-,12-/m0/s1

InChI Key

RZBYAJLLZSNUFB-UHFFFAOYSA-N

Isomeric SMILES

CCCC[C@@H](CSSC[C@H](CCCC)N)N

SMILES

CCCCC(CSSCC(CCCC)N)N

Canonical SMILES

CCCCC(CSSCC(CCCC)N)N

synonyms

BAHDS
bis(2-aminohexyl)disulfide

Origin of Product

United States

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